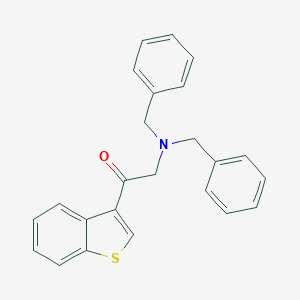![molecular formula C19H17NO2S B274512 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274512.png)
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1,2-diphenylethanone, commonly known as DMSO, is a versatile organic solvent that has been used in scientific research for over 60 years. It is a colorless, odorless, and highly polar liquid that is soluble in water and many organic solvents. DMSO has a wide range of applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of DMSO is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. DMSO has been shown to increase the levels of glutathione, a powerful antioxidant, in cells. It also has the ability to penetrate cell membranes and enhance the uptake of other compounds into cells. This property makes it useful as a vehicle for drug delivery.
Biochemical and Physiological Effects:
DMSO has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including superoxide dismutase and catalase, which are involved in antioxidant defense. DMSO has also been shown to increase the expression of heat shock proteins, which protect cells from stress. In addition, DMSO has been shown to have anti-inflammatory and analgesic effects, making it useful in the treatment of various medical conditions such as arthritis and interstitial cystitis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMSO in lab experiments is its ability to dissolve a wide range of organic compounds. This property makes it useful as a solvent for chemical synthesis and as a cryoprotectant for cells and tissues. DMSO is also relatively non-toxic and has a low boiling point, making it easy to remove from reaction mixtures. However, DMSO can also interfere with certain biochemical assays and can be toxic to cells at high concentrations. Therefore, it is important to use DMSO in appropriate concentrations and to carefully evaluate its effects on cells and tissues.
Future Directions
There are many potential future directions for research on DMSO. One area of research could focus on the development of new methods for synthesizing DMSO that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for DMSO in medicine, such as its use as a treatment for neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of DMSO and its effects on cells and tissues. Overall, DMSO is a versatile compound with many potential applications in scientific research and medicine.
Synthesis Methods
DMSO can be synthesized through a variety of methods, including the reaction of dimethyl sulfide with chloroacetyl chloride, the reaction of dimethyl sulfide with chloroacetone, and the reaction of 2-phenyl-1,3-dioxolane with dimethyl sulfide. The most common method for synthesizing DMSO is the reaction of dimethyl sulfide with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction produces DMSO as well as hydrogen chloride gas, which must be removed from the reaction mixture.
Scientific Research Applications
DMSO has a wide range of applications in scientific research. It is commonly used as a solvent for organic compounds in chemical synthesis and as a cryoprotectant for cells and tissues in biology. DMSO is also used as a vehicle for drug delivery in medicine and as a co-solvent for chromatography. In addition, DMSO has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of various medical conditions such as arthritis and interstitial cystitis.
properties
Molecular Formula |
C19H17NO2S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-1,2-diphenylethanone |
InChI |
InChI=1S/C19H17NO2S/c1-13-14(2)22-19(20-13)23-18(16-11-7-4-8-12-16)17(21)15-9-5-3-6-10-15/h3-12,18H,1-2H3 |
InChI Key |
QAQYZDOOSYLYGV-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(OC(=N1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)





![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)